methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate
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Overview
Description
Methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate is an organic compound with the molecular formula C15H13NO4. This compound is a Schiff base, which is formed by the condensation of an amine and a carbonyl compound. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate typically involves the reaction of 4-aminobenzoic acid methyl ester with 2,4-dihydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitro groups can be introduced under suitable conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal ions through the nitrogen and oxygen atoms. The compound’s biological activities, such as antioxidant and antimicrobial effects, are believed to be related to its ability to scavenge free radicals and disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzoate
- Methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate
- This compound
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring, which enhances its ability to participate in various chemical reactions and form stable complexes with metal ions. This makes it a versatile compound with a wide range of applications in different fields .
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 4-[(2,4-dihydroxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C15H13NO4/c1-20-15(19)10-2-5-12(6-3-10)16-9-11-4-7-13(17)8-14(11)18/h2-9,17-18H,1H3 |
InChI Key |
NYHLFRDYZLACTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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